molecular formula C21H21FN2O3S B351564 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine CAS No. 325812-14-4

1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine

Cat. No.: B351564
CAS No.: 325812-14-4
M. Wt: 400.5g/mol
InChI Key: YMYGQOQNEPPRIU-UHFFFAOYSA-N
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Description

  • The 6-methoxynaphthalen-2-yl sulfonyl group is introduced via sulfonylation.
  • Reagents: 6-methoxynaphthalene-2-sulfonyl chloride, base (e.g., triethylamine).
  • Conditions: Solvent (e.g., dichloromethane), room temperature.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperazine Core:

    • Starting with piperazine, the compound is often functionalized by introducing the 4-fluorophenyl group through nucleophilic substitution reactions.
    • Reagents: 4-fluorobenzyl chloride, piperazine.
    • Conditions: Solvent (e.g., ethanol), base (e.g., potassium carbonate), reflux.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    • Reagents: Potassium permanganate, chromium trioxide.
    • Conditions: Acidic or basic medium, elevated temperatures.
  • Reduction: The sulfonyl group can be reduced to a sulfide.

    • Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
    • Conditions: Solvent (e.g., tetrahydrofuran), room temperature to reflux.
  • Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles.

    • Reagents: Sodium methoxide, potassium thiolate.
    • Conditions: Solvent (e.g., dimethyl sulfoxide), elevated temperatures.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include sulfides.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For instance, the fluorophenyl group may enhance binding affinity to certain receptors, while the sulfonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-4-[(6-hydroxynaphthalen-2-yl)sulfonyl]piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is unique due to the combination of the fluorophenyl and methoxynaphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-27-20-8-2-17-15-21(9-3-16(17)14-20)28(25,26)24-12-10-23(11-13-24)19-6-4-18(22)5-7-19/h2-9,14-15H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYGQOQNEPPRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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